molecular formula C8H9BF2O3 B3346242 3,4-Difluoro-5-ethoxyphenylboronic acid CAS No. 1162261-96-2

3,4-Difluoro-5-ethoxyphenylboronic acid

Cat. No. B3346242
CAS RN: 1162261-96-2
M. Wt: 201.97 g/mol
InChI Key: ADPWEMTWYVQLFI-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-ethoxyphenylboronic acid is a boronic acid derivative . It is used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to produce flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C8H9BF2O3 . The structure includes a phenyl ring with two fluorine atoms and one ethoxy group attached. The boronic acid group is also attached to the phenyl ring .


Chemical Reactions Analysis

This compound can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also react with aryl aldehydes to produce flurodiarylmethanols using a Ni catalyst .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 201.96 g/mol . The density is approximately 1.29 g/cm3 . The melting point is between 136-140 °C .

Safety and Hazards

3,4-Difluoro-5-ethoxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wear protective equipment, and use only in well-ventilated areas . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

3,4-Difluoro-5-ethoxyphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 3,4-difluoro-5-ethoxyphenyl group) from boron to palladium . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . These compounds are common structural motifs in many pharmaceuticals and natural products . The reaction can also be used to synthesize other types of organic compounds .

Pharmacokinetics

Its properties as a boronic acid derivative make it relatively stable and easy to handle . Its reactivity can be controlled by adjusting the reaction conditions .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, including biaryl compounds and other complex organic molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The choice of solvent can also have a significant impact on the reaction . Furthermore, the reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the boronic acid .

properties

IUPAC Name

(3-ethoxy-4,5-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPWEMTWYVQLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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